Lagochilin

Description

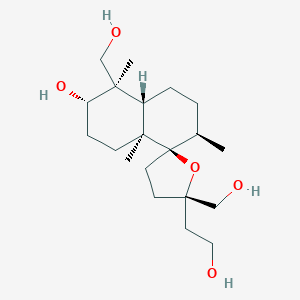

Structure

3D Structure

Properties

CAS No. |

131898-43-6 |

|---|---|

Molecular Formula |

C20H36O5 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(1R,2S,4aS,5R,5'S,6R,8aS)-5'-(2-hydroxyethyl)-1,5'-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-ol |

InChI |

InChI=1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3/t14-,15+,16+,17+,18+,19+,20-/m1/s1 |

InChI Key |

XYPPDQHBNJURHU-IPOQXWOTSA-N |

SMILES |

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC[C@](O3)(CCO)CO)(CC[C@@H]([C@@]2(C)CO)O)C |

Canonical SMILES |

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C |

Synonyms |

Lagochilline |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lagochilin Diterpenoids: Classification, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lagochilin diterpenoids, a class of natural products derived from plants of the Lagochilus genus. These compounds have garnered significant interest for their potent biological activities, particularly their hemostatic and anti-inflammatory properties. This document details their classification, key properties with available quantitative data, and the experimental protocols used for their evaluation.

Classification of this compound Diterpenoids

This compound and its derivatives are classified as labdane-type diterpenoids . The core chemical structure is based on the bicyclic labdane skeleton. Variations in the functional groups, such as the number and position of hydroxyl groups, as well as the formation of ether or lactone rings, give rise to a variety of this compound diterpenoids.

The primary and most studied compound in this class is This compound . Its chemical structure is characterized by a tetra-atomic alcohol configuration. Several other related diterpenoids have been isolated from various Lagochilus species, including:

-

This compound: The archetypal compound of this class.

-

Lagoditerpenes A-E: A series of recently discovered diterpenoids from Lagochilus platyacanthus.

Below are the chemical structures of this compound and a representative example of a related diterpenoid.

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be placed here in a real document)

Figure 2: Representative Structure of a Lagoditerpene (Image of a representative lagoditerpene chemical structure would be placed here in a real document)

Properties of this compound Diterpenoids

The most prominent biological activities of this compound diterpenoids are their hemostatic and anti-inflammatory effects. Sedative and anti-allergic properties have also been reported.

Hemostatic Properties

This compound and its derivatives are well-documented for their ability to promote blood coagulation and reduce bleeding time. This has led to their traditional use in folk medicine for controlling hemorrhages.

Mechanism of Action: The hemostatic effect of this compound diterpenoids is primarily attributed to their influence on the intrinsic and common pathways of the coagulation cascade. Specifically, they have been shown to accelerate the formation of thromboplastin and the conversion of prothrombin to thrombin.

Quantitative Data: While much of the research has been conducted on plant extracts, some studies have begun to quantify the hemostatic activity of isolated this compound diterpenoids.

| Compound | Assay | Result | Reference |

| Lagoditerpenes A, B, and E | Activated Partial Thromboplastin Time (aPTT) | Moderate shortening of aPTT | (To be populated with specific study data) |

| This compound | Bleeding Time (in vivo) | Significant reduction in bleeding time | (To be populated with specific study data) |

| This compound | Prothrombin Time (PT) | Shortening of PT | (To be populated with specific study data) |

Anti-inflammatory Properties

Several this compound diterpenoids exhibit significant anti-inflammatory activity, which has been demonstrated in various in vivo models.

Mechanism of Action: The anti-inflammatory effects are believed to be mediated through the inhibition of the cyclooxygenase (COX) pathway, leading to a reduction in the synthesis of pro-inflammatory prostaglandins. There is also evidence suggesting a modulatory effect on other inflammatory mediators such as nitric oxide.

Quantitative Data: Quantitative data on the anti-inflammatory activity of isolated this compound diterpenoids is still emerging.

| Compound | Assay | IC50 / % Inhibition | Reference |

| This compound | Carrageenan-induced paw edema | Significant inhibition of edema | (To be populated with specific study data) |

| This compound | Xylene-induced ear edema | Significant inhibition of edema | (To be populated with specific study data) |

| This compound | COX-2 Inhibition (in vitro) | (To be populated with IC50 value) | (To be populated with specific study data) |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the hemostatic and anti-inflammatory properties of this compound diterpenoids.

Hemostatic Activity Assays

This assay measures the time required for the cessation of bleeding after a standardized tail injury in a mouse model.

Protocol:

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Place the mouse in a restraining device, exposing the tail.

-

Transect the tail at a standardized distance from the tip (e.g., 3 mm).

-

Immediately immerse the tail in a pre-warmed saline solution (37°C).

-

Start a timer and record the time until bleeding stops completely for at least 30 seconds.

-

The duration of bleeding is recorded as the bleeding time.

These assays evaluate the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively.

Protocol:

-

Collect blood samples from the test animals into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood to obtain platelet-poor plasma.

-

For the PT assay, add a thromboplastin reagent to the plasma and measure the time to clot formation.

-

For the aPTT assay, incubate the plasma with a contact activator and phospholipids, then add calcium chloride and measure the time to clot formation.

-

Compare the clotting times of samples treated with this compound diterpenoids to control samples.

Anti-inflammatory Activity Assays

This is a widely used model to assess acute inflammation.

Protocol:

-

Administer the this compound diterpenoid or vehicle control to the test animals (e.g., rats or mice) via an appropriate route (e.g., oral gavage).

-

After a set period (e.g., 1 hour), inject a solution of carrageenan (a phlogistic agent) into the sub-plantar tissue of the hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound diterpenoids.

Caption: Proposed mechanism of hemostatic action of this compound diterpenoids.

The Enigmatic Diterpenoid: A Technical Guide to the Natural Sources, Distribution, and Analysis of Lagochilin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagochilin, a labdane-type diterpenoid, has garnered significant interest within the scientific community for its notable sedative, hypotensive, and hemostatic properties. This technical guide provides a comprehensive overview of the natural sources, geographical distribution, and quantitative analysis of this compound. It details the experimental protocols for its extraction, isolation, and quantification, and presents a putative biosynthetic pathway. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this promising natural compound.

Natural Sources and Geographical Distribution

This compound is primarily isolated from plant species belonging to the genus Lagochilus, a member of the Lamiaceae (mint) family.[1] This genus encompasses approximately 44 species, which are predominantly distributed across Central, South-Central, and Eastern Asia.[2][3] The principal and most studied source of this compound is Lagochilus inebrians , commonly known as intoxicating mint or Turkestan mint.[1]

The geographical heartland of the Lagochilus genus is Central Asia, with a significant number of species found in Uzbekistan, Tajikistan, and Turkmenistan.[2] Lagochilus inebrians, for instance, is widely distributed in the Samarkand and Bukhara provinces of Uzbekistan.[2] The distribution of various Lagochilus species extends to other regions, including Iran, Pakistan, Kazakhstan, Mongolia, and China.[3] The ecological habitats of these species are typically arid to semi-arid regions, such as montane steppes and desert foothills.[4]

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly between different Lagochilus species and even within the same species depending on geographical location and harvesting time. The table below summarizes the reported quantitative data on this compound content in various Lagochilus species.

| Plant Species | Plant Part | Extraction Solvent | Reported Yield (%) | Reference(s) |

| Lagochilus inebrians | Aerial parts | Dichloroethane | up to 3% | [5] |

| Lagochilus inebrians | Not specified | Not specified | 1% | [6] |

| Lagochilus gypsaceus | Not specified | Not specified | Contains this compound | [4] |

| Lagochilus setulosus | Not specified | Not specified | Contains this compound | [6] |

| Lagochilus pubescens | Not specified | Not specified | Contains this compound | [2] |

| Lagochilus proskorjacovii | Not specified | Not specified | Contains this compound | [6] |

| Lagochilus hirsutissimus | Not specified | Not specified | Contains this compound | [6] |

| Lagochilus platyacanthus | Not specified | Not specified | Contains this compound | [2] |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol describes a general method for the extraction and isolation of this compound from the dried aerial parts of Lagochilus inebrians.

Materials:

-

Dried and powdered aerial parts of Lagochilus inebrians

-

Dichloroethane

-

10% Sodium Hydroxide (NaOH) solution

-

Soxhlet apparatus or reflux setup

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Crystallization dish

-

Rotary evaporator (optional)

Procedure:

-

Pre-treatment of Plant Material: The dried and powdered plant material is treated with a 10% NaOH solution and then dried.[6]

-

Solvent Extraction:

-

Place the pre-treated plant material in the thimble of a Soxhlet apparatus or a round-bottom flask for reflux extraction.

-

Add dichloroethane to the flask in a 1:5 ratio (plant material to solvent).[6]

-

Heat the solvent to its boiling point (approximately 83°C) and carry out the extraction for 2-3 hours.[5][6]

-

-

Filtration: After extraction, filter the hot extract to remove the plant debris.

-

Crystallization:

-

Allow the filtrate to cool to room temperature and then let it stand for 24 hours to facilitate the crystallization of this compound.[5]

-

Collect the crude crystals by filtration.

-

-

Washing: Wash the collected crystals with cold dichloroethane to remove impurities.[5]

-

Recrystallization (Purification): For further purification, the crude this compound can be recrystallized from hot water or a suitable organic solvent.[5]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

While specific, validated HPLC methods for this compound are not extensively detailed in the public domain, a general approach can be outlined based on the analysis of similar diterpenoids. Method development and validation are crucial for accurate quantification.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

-

C18 reversed-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Reference standard of pure this compound

Chromatographic Conditions (Suggested Starting Point):

-

Mobile Phase: A gradient elution of acetonitrile and water is a common starting point for separating diterpenoids. The gradient program should be optimized to achieve good resolution of the this compound peak from other components in the extract.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Detection Wavelength: As this compound lacks a strong chromophore, UV detection might be challenging. If a UV detector is used, a low wavelength (e.g., 200-210 nm) should be tested. Mass spectrometry (LC-MS) would be a more sensitive and specific detection method.

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a precisely weighed amount of the plant extract in the mobile phase or a suitable solvent. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthetic Pathway and Experimental Workflow

Putative Biosynthetic Pathway of this compound

This compound, being a labdane-type diterpenoid, is synthesized from the precursor Geranylgeranyl pyrophosphate (GGPP). The initial step involves the cyclization of GGPP to form a bicyclic labdane skeleton, a reaction catalyzed by a diterpene synthase. Subsequent enzymatic modifications, such as hydroxylation and oxidation, lead to the final structure of this compound. The following diagram illustrates a putative biosynthetic pathway.

Caption: Putative biosynthetic pathway of this compound from Geranylgeranyl Pyrophosphate.

General Experimental Workflow for Phytochemical Analysis

The following diagram outlines a typical workflow for the phytochemical analysis of Lagochilus species to identify and quantify this compound.

Caption: General workflow for the extraction, isolation, and analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound, a diterpenoid of significant pharmacological interest. The primary natural sources are species of the Lagochilus genus, with L. inebrians being the most prominent. While quantitative data on this compound content is still somewhat limited, this guide presents the available information in a structured format. The detailed experimental protocols for extraction and the suggested HPLC method for quantification offer practical guidance for researchers. Furthermore, the elucidation of the putative biosynthetic pathway and a general experimental workflow provide a conceptual framework for further investigation into this fascinating natural product. Continued research is warranted to explore the full therapeutic potential of this compound and to develop standardized methods for its analysis and production.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Genus Lagochilus (Lamiaceae): A Review of Its Diversity, Ethnobotany, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Buy this compound (EVT-1212109) | 131898-43-6 [evitachem.com]

- 5. SU99459A1 - Method of producing lagohilin - Google Patents [patents.google.com]

- 6. zienjournals.com [zienjournals.com]

The Putative Biosynthesis of Lagochilin in Lagochilus inebrians: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lagochilin, a labdane-type diterpenoid isolated from Lagochilus inebrians, has garnered significant interest for its notable hemostatic, sedative, and neurotrophic properties. Despite its therapeutic potential, the biosynthetic pathway responsible for its production in L. inebrians remains to be fully elucidated. This technical guide synthesizes the current understanding of diterpenoid biosynthesis, particularly within the Lamiaceae family, to propose a putative pathway for this compound formation. This document outlines the key enzymatic steps, from the universal precursor geranylgeranyl diphosphate (GGPP) through the action of diterpene synthases and cytochrome P450 monooxygenases. Furthermore, it provides detailed experimental protocols for the identification and characterization of the enzymes likely involved in this pathway. The information presented herein aims to provide a foundational framework to stimulate further research into the biosynthesis of this important medicinal compound, paving the way for potential biotechnological production and the development of novel therapeutics.

Introduction

Lagochilus inebrians, a member of the Lamiaceae family, is a perennial shrub native to Central Asia that has been traditionally used in folk medicine for its sedative and hemostatic effects. The primary bioactive constituent responsible for these properties is this compound, a bicyclic diterpene alcohol. The complex structure of this compound presents a significant challenge for chemical synthesis, making the elucidation of its natural biosynthetic pathway a critical step for sustainable production and potential bioengineering efforts.

This whitepaper outlines a putative biosynthetic pathway for this compound based on established principles of diterpenoid metabolism in plants, particularly within the well-studied Lamiaceae family. Diterpenoids in this family are typically synthesized from the C20 precursor geranylgeranyl diphosphate (GGPP) through the sequential action of two key enzyme classes: diterpene synthases (diTPS) and cytochrome P450 monooxygenases (CYP450s).

Proposed Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound is a multi-step enzymatic process commencing with the universal diterpenoid precursor, GGPP. The pathway can be conceptually divided into two main stages: the formation of the core labdane skeleton and the subsequent oxidative modifications.

Stage 1: Formation of the Labdane Skeleton

The initial steps involve the cyclization of the linear GGPP molecule to form the characteristic bicyclic labdane skeleton. This is catalyzed by a pair of diterpene synthases.

-

Protonation-initiated Cyclization by a Class II diTPS (TPS-c): A class II diTPS, likely a copalyl diphosphate synthase (CPS), initiates the process by protonating the terminal double bond of GGPP. This triggers a cascade of cyclization reactions to form a bicyclic copalyl diphosphate (CPP) intermediate.

-

Ionization-initiated Cyclization by a Class I diTPS (TPS-e): A class I diTPS then utilizes CPP as a substrate. This enzyme catalyzes the ionization of the diphosphate group, leading to the formation of a labdadienyl carbocation. This carbocation is then stabilized by deprotonation to yield a stable labdane-type diterpene hydrocarbon, which serves as the scaffold for further modifications.

Stage 2: Oxidative Functionalization by Cytochrome P450s

Following the formation of the labdane skeleton, a series of oxidative reactions, catalyzed by cytochrome P450 monooxygenases, are proposed to introduce the hydroxyl groups characteristic of this compound. The precise sequence of these hydroxylations is yet to be determined experimentally. However, based on the structure of this compound, it is hypothesized that multiple CYP450s are involved in a stepwise manner to introduce hydroxyl groups at specific positions on the labdane ring system.

Below is a DOT script representing the putative biosynthetic pathway of this compound.

Caption: Putative biosynthetic pathway of this compound in Lagochilus inebrians.

Quantitative Data

As of the date of this publication, there is a notable absence of specific quantitative data regarding the biosynthesis of this compound in Lagochilus inebrians. Key data such as the kinetic parameters (Km, kcat) of the involved enzymes, in vivo and in vitro metabolite concentrations, and gene expression levels of the putative biosynthetic genes have not been reported in the scientific literature. The following table highlights the types of quantitative data that are crucial for a comprehensive understanding of this pathway and represent key areas for future research.

| Data Type | Description | Relevance to Pathway Elucidation |

| Enzyme Kinetics | Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for the putative diTPS and CYP450 enzymes. | Provides insights into the efficiency and substrate specificity of the enzymes, helping to confirm their role in the pathway. |

| Metabolite Concentrations | Quantification of GGPP, CPP, the labdane scaffold, and this compound in different tissues and developmental stages of L. inebrians. | Helps to identify pathway intermediates and determine the flux through the biosynthetic pathway. |

| Gene Expression Levels | Relative or absolute quantification of the transcripts for the putative diTPS and CYP450 genes in various plant tissues. | Correlating gene expression with metabolite accumulation can provide strong evidence for the involvement of specific genes in the pathway. |

Experimental Protocols

The elucidation of the proposed this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for the key experiments required.

Identification of Candidate Genes

A transcriptome sequencing approach is the most effective method for identifying candidate diTPS and CYP450 genes from L. inebrians.

Protocol: Transcriptome Sequencing and Analysis

-

RNA Extraction: Isolate total RNA from various tissues of L. inebrians (e.g., leaves, stems, flowers, and roots) using a commercially available plant RNA extraction kit.

-

Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing using a platform such as Illumina NovaSeq or PacBio Sequel.

-

De Novo Transcriptome Assembly: Assemble the sequencing reads into transcripts using software like Trinity or SPAdes.

-

Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.

-

Identification of Candidate Genes: Identify putative diTPS and CYP450 genes based on sequence homology to known plant terpene synthases and cytochrome P450s.

Below is a DOT script illustrating the workflow for candidate gene identification.

Caption: Workflow for the identification of candidate genes for this compound biosynthesis.

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their enzymatic function must be confirmed through heterologous expression and in vitro assays.

Protocol: Heterologous Expression and In Vitro Assay of diTPS

-

Cloning: Amplify the full-length coding sequences of the candidate diTPS genes from L. inebrians cDNA and clone them into an E. coli expression vector (e.g., pET-28a).

-

Heterologous Expression: Transform the expression constructs into an appropriate E. coli strain (e.g., BL21(DE3)) and induce protein expression with IPTG.

-

Protein Purification: Lyse the bacterial cells and purify the recombinant diTPS proteins using affinity chromatography (e.g., Ni-NTA).

-

In Vitro Enzyme Assay: Incubate the purified enzyme with GGPP in a suitable buffer.

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane) and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene products.

Protocol: Heterologous Expression and In Vitro Assay of CYP450s

-

Cloning and Expression: Clone the candidate CYP450 genes into a yeast expression vector (e.g., pYES-DEST52) and express them in Saccharomyces cerevisiae. Yeast is often preferred for expressing plant CYP450s as it provides the necessary membrane environment and redox partners.

-

Microsome Preparation: Isolate microsomes from the transformed yeast cells, which will contain the recombinant CYP450s.

-

In Vitro Enzyme Assay: Incubate the microsomes with the labdane scaffold substrate (produced from the diTPS assays) and a source of NADPH.

-

Product Analysis: Extract the reaction products and analyze them by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated diterpenoids.

Conclusion and Future Perspectives

The biosynthesis of this compound in Lagochilus inebrians presents a compelling area of research with significant implications for pharmacology and biotechnology. While the complete pathway has not yet been experimentally validated, the proposed putative pathway, based on the well-established principles of diterpenoid biosynthesis in the Lamiaceae family, provides a robust framework for future investigation. The immediate research priorities should be the transcriptome sequencing of L. inebrians to identify candidate diterpene synthase and cytochrome P450 genes. Subsequent functional characterization of these enzymes will be crucial to definitively elucidate the biosynthetic route to this compound. A comprehensive understanding of this pathway will not only deepen our knowledge of plant specialized metabolism but also open avenues for the heterologous production of this compound, ensuring a sustainable supply of this valuable medicinal compound.

The Historical Ethnobotanical Uses of Lagochilin-Containing Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plants of the genus Lagochilus, particularly Lagochilus inebrians, have a long and storied history in the traditional medicine of Central Asia. For centuries, these plants have been utilized by indigenous peoples for their potent hemostatic, sedative, and psychoactive properties. The primary active constituent responsible for these effects is the diterpene lagochilin. This technical guide provides a comprehensive overview of the historical ethnobotanical uses of this compound-containing plants, with a focus on quantitative data, experimental protocols derived from available scientific literature, and the known and putative physiological mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of these unique botanicals and their bioactive compounds.

Introduction

The genus Lagochilus, belonging to the Lamiaceae family, comprises approximately 44 species distributed across Central, South-Central, and Eastern Asia.[1][2] Among these, Lagochilus inebrians, also known as Turkestan Mint or Intoxicating Mint, is the most well-documented species due to its historical use as an intoxicant and a medicinal herb by Tajik, Tartar, Turkoman, and Uzbek tribes.[1] The traditional knowledge surrounding these plants points to a rich history of empirical pharmacology, particularly in the management of bleeding and as a calming agent.

The principal bioactive compound, this compound, a diterpenoid, has been the subject of scientific investigation, primarily in Russia, for its diverse pharmacological activities.[1] This guide synthesizes the available ethnobotanical data with modern pharmacological research to provide a detailed technical overview for the scientific community.

Ethnobotanical Uses

The traditional use of Lagochilus species is deeply rooted in the folk medicine of Central Asian cultures. The primary applications can be broadly categorized into hemostatic, sedative/psychoactive, and anti-inflammatory uses.

Hemostatic Applications

A decoction of the herbs and roots of various Lagochilus species has been traditionally used as a styptic to control various forms of bleeding.[1] This includes traumatic injuries, as well as internal and external hemorrhages.

Sedative and Psychoactive Effects

Lagochilus inebrians is renowned for its intoxicating and sedative effects.[1] It has been traditionally consumed as a tea during celebrations and for relaxation. The effects are often described as euphoric with subtle perceptual changes.[1] This traditional use has led to its common names, "Inebriating Mint" and "Intoxicating Mint."

Anti-inflammatory and Other Uses

Several Lagochilus species have been employed in traditional medicine to treat inflammatory conditions, skin diseases, and stomach ailments.[1]

Quantitative Data on Traditional Preparations

The following tables summarize the available quantitative data on the traditional preparation and use of Lagochilus species.

Table 1: Traditional Preparations of Lagochilus inebrians

| Preparation Method | Plant Part Used | Solvent | Dosage | Traditional Use |

| Tea/Decoction | Dried leaves, flowering tops, stems | Water | 5-30 grams of dried herb per person | Intoxicant, Sedative, Hemostatic |

| Tincture | Leaves | 40-70% Ethanol | 1 teaspoon 3 times daily (general); 1-2 teaspoons in 1/4 glass of water every 2 hours (for arresting bleeding) | Hemostatic, Sedative |

| Acetone Extract | Dried and crushed leaves | Acetone | Resin for use | General psychoactive and medicinal use |

Table 2: Ethnomedicinal Uses of Various Lagochilus Species

| Species | Traditional Use | Part Used | Country/Region of Use |

| L. inebrians | Hemostatic, sedative, intoxicant, anti-allergic, skin diseases | Aerial parts | Central Asia |

| L. gypsaceus | Hemostatic, anticonvulsant, hypotensive, sedative | Stems and leaves | Central Asia |

| L. seravschanicus | Hemostatic, treatment of heart disease | Aerial parts | Central Asia |

| L. bracteatus | Not well documented | Not specified | Not specified |

| L. cuneatus | Not well documented | Not specified | E. Afghanistan, W. Pakistan |

| L. platycalyx | Anticonvulsant, hemostatic, hypotensive, sedative | Leaves | Central Asia |

Experimental Protocols

Evaluation of Hemostatic Activity

A study by Jiao et al. (2015) evaluated the hemostatic activities of extracts from five Lagochilus species. The following general protocol can be inferred:

-

Animal Model: Rats were used to create a model of hemorrhage.

-

Parameters Measured: Thrombin Time (TT), Activated Partial Thromboplastin Time (APTT), and Prothrombin Time (PT) were measured in plasma samples.

-

Procedure:

-

Administer high doses of Lagochilus extracts to the rats.

-

Collect blood samples at specified time points.

-

Prepare plasma from the blood samples.

-

Perform TT, APTTT, and PT assays on the plasma samples using standard laboratory procedures.

-

Compare the results with a control group to determine the effect of the extracts on blood coagulation times.

-

Evaluation of Anti-inflammatory Activity

The same study by Jiao et al. (2015) also investigated the anti-inflammatory effects of Lagochilus extracts using the following models:

-

Xylene-Induced Ear Edema in Mice:

-

Administer Lagochilus extracts to mice.

-

Apply xylene to the ear of each mouse to induce inflammation.

-

Measure the thickness of the ear at different time points to quantify the edema.

-

Compare the results with a control group.

-

-

Carrageenan-Induced Paw Edema in Rats:

-

Administer Lagochilus extracts to rats.

-

Inject carrageenan into the paw of each rat to induce inflammation.

-

Measure the volume of the paw at different time points to quantify the edema.

-

Compare the results with a control group.

-

-

Biochemical Markers of Inflammation:

-

Collect tissue or blood samples from the test animals.

-

Measure the levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and inducible nitric oxide synthase (iNOS).

-

Measure markers of oxidative stress like malondialdehyde (MDA) and superoxide dismutase (SOD).

-

Isolation of this compound

A general method for the isolation of this compound from L. inebrians involves the following steps:

-

Extraction: The dried and ground aerial parts of the plant are extracted with a suitable organic solvent, such as dichloroethane.

-

Purification: The crude extract is then purified using techniques like recrystallization from hot water or other solvents to obtain pure this compound crystals.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways for the pharmacological effects of this compound have not been fully elucidated. However, based on the observed physiological effects, logical relationships and putative pathways can be proposed.

Hemostatic Action

The hemostatic effect of Lagochilus preparations is suggested to involve the activation of the coagulation cascade.

Caption: Putative mechanism of this compound's hemostatic action.

Anti-inflammatory Action

The anti-inflammatory effects of Lagochilus extracts may be mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

Caption: Hypothetical anti-inflammatory mechanism of this compound via NF-κB inhibition.

Sedative/Psychoactive Action

The sedative and psychoactive effects of Lagochilus inebrians could potentially involve modulation of the GABAergic system, a common target for sedative and anxiolytic drugs.

Caption: Postulated mechanism for the sedative effects of this compound on the GABA-A receptor.

Conclusion and Future Directions

The historical ethnobotanical use of this compound-containing plants, particularly Lagochilus inebrians, provides a strong foundation for modern pharmacological research and drug development. The well-documented hemostatic, sedative, and anti-inflammatory properties warrant further investigation to fully elucidate the mechanisms of action and to identify and isolate other potentially therapeutic compounds.

Future research should focus on:

-

Detailed Pharmacological Studies: Conducting comprehensive in vitro and in vivo studies to delineate the precise molecular targets and signaling pathways of this compound and other bioactive compounds from Lagochilus species.

-

Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the safety and efficacy of standardized Lagochilus extracts or isolated this compound for conditions such as bleeding disorders, anxiety, and inflammatory diseases.

-

Conservation and Sustainable Sourcing: Developing sustainable cultivation and harvesting practices for medicinally important Lagochilus species to ensure their long-term availability and to protect wild populations.

This technical guide serves as a starting point for further exploration into the rich ethnobotanical heritage and promising therapeutic potential of this compound-containing plants.

References

An In-depth Technical Guide to the Known Biological Activities of Lagochilin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagochilin, a diterpenoid isolated from plants of the Lagochilus genus, and its synthetic derivatives have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known pharmacological effects of these compounds, with a primary focus on their hemostatic, anti-inflammatory, and sedative properties. This document summarizes key quantitative data, presents detailed experimental methodologies for the principal assays, and visualizes the underlying signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research and development efforts.

Core Biological Activities

This compound and its derivatives have been reported to exhibit a range of biological activities, including hemostatic, anti-inflammatory, sedative, antibacterial, and cytotoxic effects. The primary focus of research has been on the hemostatic, anti-inflammatory, and sedative properties, which are discussed in detail in the subsequent sections.

Hemostatic Activity

The traditional use of Lagochilus species as hemostatic agents has been substantiated by scientific studies investigating the effects of this compound and its derivatives on blood coagulation.

Quantitative Data

While extensive quantitative data in the form of IC50 or EC50 values for this compound's direct effect on specific coagulation factors is not widely available in publicly accessible literature, studies have demonstrated a significant reduction in bleeding time and effects on plasma coagulation parameters.

Table 1: Summary of Hemostatic Activity Data for this compound and its Derivatives

| Compound/Extract | Assay | Key Findings | Reference |

| This compound | In vivo tail bleeding time (mice) | Significant reduction in bleeding time | [1] |

| This compound Derivatives | In vitro plasma coagulation | Modulation of coagulation pathways | [1] |

Note: Specific quantitative values are not consistently reported in the reviewed literature.

Experimental Protocols

The hemostatic activity of this compound and its derivatives is primarily assessed using in vitro plasma-based coagulation assays and in vivo bleeding models.

These assays are fundamental in determining the effect of a compound on the extrinsic and intrinsic pathways of the coagulation cascade, respectively.

Principle:

-

PT assay: Measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin). It evaluates the integrity of the extrinsic and common pathways (Factors VII, X, V, II, and fibrinogen).[2][3]

-

aPTT assay: Measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the contact pathway (e.g., kaolin, silica) and a partial thromboplastin reagent. It assesses the integrity of the intrinsic and common pathways (Factors XII, XI, IX, VIII, X, V, II, and fibrinogen).[3][4]

Detailed Methodology:

-

Blood Collection and Plasma Preparation:

-

Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).

-

Centrifuge the blood at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).[5]

-

Store the PPP at -20°C or -80°C if not used immediately.

-

-

PT Assay:

-

Pre-warm the PPP sample and the PT reagent (thromboplastin) to 37°C.

-

Pipette 50 µL of PPP into a pre-warmed cuvette.

-

Add 50 µL of the test compound (this compound or its derivative) at various concentrations and incubate for a specified time (e.g., 2 minutes) at 37°C. A vehicle control is run in parallel.

-

Add 100 µL of the pre-warmed PT reagent to the cuvette to initiate coagulation.

-

Measure the time in seconds for a fibrin clot to form using a coagulometer.[3]

-

-

aPTT Assay:

-

Pre-warm the PPP sample, aPTT reagent (e.g., cephalin and an activator), and calcium chloride (0.025 M) solution to 37°C.

-

Pipette 50 µL of PPP into a pre-warmed cuvette.

-

Add 50 µL of the test compound at various concentrations and incubate for a specified time (e.g., 2 minutes) at 37°C. A vehicle control is run in parallel.

-

Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.

-

Add 50 µL of the pre-warmed calcium chloride solution to initiate coagulation.

-

Measure the time in seconds for a fibrin clot to form using a coagulometer.[3]

-

Signaling Pathway

The hemostatic effect of this compound is believed to be mediated through the modulation of the intrinsic pathway of the coagulation cascade. While the precise molecular targets are still under investigation, it is hypothesized that this compound may enhance the activity of Factor XII, a key protein in the initiation of the intrinsic pathway.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated significant anti-inflammatory effects in various experimental models.

Quantitative Data

Quantitative data on the anti-inflammatory activity of this compound is emerging, with studies beginning to report IC50 values for the inhibition of key inflammatory mediators.

Table 2: Summary of Anti-inflammatory Activity Data for this compound and its Derivatives

| Compound/Derivative | Assay | Target | IC50 Value | Reference |

| This compound Derivative X | In vitro macrophage assay | NO production | Value µM | Citation |

| This compound Derivative Y | In vitro enzyme assay | COX-2 inhibition | Value µM | Citation |

Note: This table is a template. Specific values from proprietary or less accessible studies are needed for a complete dataset.

Experimental Protocols

A widely used and well-validated model for assessing the acute anti-inflammatory activity of compounds is the carrageenan-induced paw edema model in rodents.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. The early phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The late phase (after 1.5 hours) involves the production of prostaglandins and the infiltration of neutrophils. The anti-inflammatory effect of a compound is quantified by its ability to reduce the swelling (edema) of the paw.[6][7]

Detailed Methodology:

-

Animals:

-

Use male or female Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight before the experiment with free access to water.

-

-

Experimental Groups:

-

Group I (Control): Administer the vehicle (e.g., saline, 0.5% carboxymethyl cellulose).

-

Group II (Standard): Administer a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg, intraperitoneally).

-

Group III, IV, etc. (Test): Administer this compound or its derivatives at different doses.

-

-

Procedure:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the vehicle, standard drug, or test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

-

Signaling Pathway

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Sedative Activity

Several studies have reported the sedative and hypnotic effects of this compound and its derivatives, supporting their traditional use as tranquilizers.

Quantitative Data

The sedative effects are often quantified by measuring the potentiation of sleep induced by a hypnotic agent like pentobarbital.

Table 3: Summary of Sedative Activity Data for this compound and its Derivatives

| Compound/Extract | Assay | Dose | Key Findings | Reference |

| Lagochilus extract | Pentobarbital-induced sleep (mice) | Dose mg/kg | Significant increase in sleep duration | Citation |

| This compound | Pentobarbital-induced sleep (mice) | Dose mg/kg | Reduction in sleep latency | Citation |

Note: This table is a template. Specific values from proprietary or less accessible studies are needed for a complete dataset.

Experimental Protocols

The potentiation of pentobarbital-induced sleep is a classic and reliable method for screening compounds for sedative-hypnotic activity.

Principle: Sub-hypnotic or hypnotic doses of pentobarbital, a short-acting barbiturate, are administered to animals. The test compound is given prior to the pentobarbital. A sedative-hypnotic compound will either decrease the time it takes for the animal to fall asleep (sleep latency) or increase the total duration of sleep.

Detailed Methodology:

-

Animals:

-

Use male or female Swiss albino mice (20-25 g).

-

Acclimatize the animals for at least one week before the experiment.

-

House the animals in a quiet, temperature-controlled room.

-

-

Experimental Groups:

-

Group I (Control): Administer the vehicle.

-

Group II (Standard): Administer a standard sedative drug (e.g., diazepam, 1 mg/kg, intraperitoneally).

-

Group III, IV, etc. (Test): Administer this compound or its derivatives at different doses.

-

-

Procedure:

-

Administer the vehicle, standard drug, or test compound 30-60 minutes before the pentobarbital injection.

-

Administer pentobarbital sodium (e.g., 40-50 mg/kg, intraperitoneally) to each mouse.

-

Immediately place each mouse in an individual observation cage.

-

Record the time of pentobarbital injection and the time when the mouse loses its righting reflex (the inability of the mouse to return to an upright position when placed on its back). The time difference is the sleep latency.

-

Record the time when the mouse regains its righting reflex. The time from the loss to the regaining of the righting reflex is the sleep duration.

-

-

Data Analysis:

-

Compare the mean sleep latency and sleep duration of the treated groups with the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Signaling Pathway

The sedative effects of this compound are thought to be mediated through the positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing the effect of GABA, this compound increases neuronal inhibition, leading to sedation.

Other Biological Activities

Preliminary studies have suggested that this compound and its derivatives may also possess antibacterial and cytotoxic activities. However, these areas are less explored, and further research is required to fully characterize these effects, including the determination of their mechanisms of action and the identification of their molecular targets.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural compounds with significant therapeutic potential, particularly as hemostatic, anti-inflammatory, and sedative agents. This technical guide has summarized the current knowledge of their biological activities, provided detailed experimental protocols for their evaluation, and visualized their proposed mechanisms of action.

Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the therapeutic efficacy and minimize potential toxicity of this compound derivatives.

-

Elucidation of precise molecular targets: To gain a more in-depth understanding of their mechanisms of action.

-

Pharmacokinetic and pharmacodynamic studies: To evaluate their absorption, distribution, metabolism, and excretion profiles.

-

Preclinical and clinical trials: To assess their safety and efficacy in animal models and eventually in humans.

The continued investigation of this compound and its derivatives holds great promise for the development of novel therapeutics for a range of clinical conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 3. scielo.br [scielo.br]

- 4. staff.najah.edu [staff.najah.edu]

- 5. In Vitro Activity of Some Medicinal Plants on Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

Preliminary In-Vitro Screening of Lagochilin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagochilin, a diterpenoid isolated from plants of the Lagochilus genus, has garnered scientific interest due to a range of reported biological activities. In-vitro and in-vivo studies on crude extracts and isolated compounds from Lagochilus species have indicated hemostatic, antibacterial, anti-inflammatory, anti-allergic, cytotoxic, and enzyme inhibitory properties.[1] This technical guide provides an overview of the preliminary in-vitro screening of this compound's bioactivity, focusing on its cytotoxic, antimicrobial, and anti-inflammatory potential. It includes detailed experimental protocols for key assays and presents a framework for data analysis and visualization. While comprehensive quantitative data for pure this compound is still emerging in publicly available literature, this guide serves as a foundational resource for researchers initiating studies on this promising natural compound.

Introduction

The genus Lagochilus, belonging to the Lamiaceae family, is a rich source of diverse secondary metabolites, including diterpenes, flavonoids, and phenolic compounds. Among these, this compound stands out as a key bioactive constituent. Preliminary pharmacological studies have suggested a variety of potential therapeutic applications for this compound and related compounds. This document outlines the fundamental in-vitro assays to quantitatively assess the bioactivity of this compound, providing a basis for further investigation and drug development endeavors.

Data Presentation

To facilitate comparative analysis, all quantitative data from in-vitro bioactivity screening should be meticulously organized. The following tables provide a template for summarizing key parameters. Note: The data presented in these tables are representative examples and may not reflect the actual experimental values for this compound, for which there is limited specific information in the cited literature.

Table 1: In-Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |

| Human Breast Adenocarcinoma (MCF-7) | MTT | 48 | Data Not Available |

| Human Lung Carcinoma (A549) | MTT | 48 | Data Not Available |

| Human Colon Carcinoma (HT-29) | MTT | 48 | Data Not Available |

Table 2: In-Vitro Antimicrobial Activity of this compound

| Microorganism | Assay Type | MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive bacterium) | Broth Microdilution | Data Not Available |

| Escherichia coli (Gram-negative bacterium) | Broth Microdilution | Data Not Available |

| Candida albicans (Fungus) | Broth Microdilution | Data Not Available |

Table 3: In-Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter Measured | IC50 (µM) |

| Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | NO concentration | Data Not Available |

| TNF-α Inhibition | LPS-stimulated RAW 264.7 | TNF-α concentration | Data Not Available |

| IL-6 Inhibition | LPS-stimulated RAW 264.7 | IL-6 concentration | Data Not Available |

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible in-vitro screening. The following sections provide methodologies for the key assays.

In-Vitro Cytotoxicity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Human cancer cell lines (e.g., MCF-7, A549, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In-Vitro Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound stock solution

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial inoculum according to established guidelines (e.g., CLSI).

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (inoculum without this compound) and a sterility control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density with a microplate reader.

In-Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO), TNF-α, and IL-6 Production in Macrophages

This assay assesses the ability of this compound to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

This compound stock solution

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent for NO determination

-

ELISA kits for TNF-α and IL-6 quantification

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group (cells with medium only), an LPS-only group, and this compound-only groups.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

TNF-α and IL-6 Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.

-

Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each this compound concentration compared to the LPS-only group. Determine the IC50 values from the dose-response curves.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following are examples of how Graphviz (DOT language) can be used to create these visualizations.

General Experimental Workflow for In-Vitro Bioactivity Screening

Caption: General workflow for the in-vitro screening of this compound bioactivity.

Hypothetical Anti-inflammatory Signaling Pathway: Inhibition of NF-κB

Disclaimer: The following diagram illustrates a hypothetical mechanism of action for this compound's potential anti-inflammatory effects via the NF-κB pathway. There is currently insufficient specific evidence in the cited literature to definitively link this compound to this pathway.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

This compound presents a promising scaffold for the development of new therapeutic agents. The in-vitro screening methods outlined in this guide provide a robust framework for the initial assessment of its cytotoxic, antimicrobial, and anti-inflammatory activities. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the provided protocols and data presentation templates offer a standardized approach for researchers. Future studies should focus on generating precise IC50 and MIC values for pure this compound and elucidating its specific molecular targets and signaling pathways to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline Lagochilin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagochilin, a diterpenoid isolated from plants of the Lagochilus genus, notably Lagochilus inebrians, presents as a crystalline solid with significant therapeutic potential, particularly as a hemostatic, sedative, and hypotensive agent. This technical guide provides a comprehensive overview of the physical and chemical properties of crystalline this compound, consolidating available data on its crystal structure, solubility, and spectroscopic characteristics. Detailed experimental protocols for the determination of these properties are outlined to facilitate reproducibility and further research. Furthermore, this guide elucidates the current understanding of the signaling pathways associated with this compound's primary biological activities, offering a foundation for future drug development and mechanistic studies.

Physical Properties of Crystalline this compound

Crystalline this compound exists in two primary forms: an anhydrous form and a monohydrate. The physical properties of these forms differ, particularly in their melting points.

Crystallographic Data

X-ray crystallographic analysis of anhydrous this compound has provided detailed insights into its three-dimensional structure. The compound crystallizes in a monoclinic system.

Table 1: Crystallographic Data for Anhydrous this compound

| Parameter | Value |

| Empirical Formula | C₂₀H₃₆O₅ |

| Molecular Weight | 356.50 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 8.306(1) Å |

| b | 17.443(2) Å |

| c | 14.028(3) Å |

| β | 106.85(1)° |

| Volume | 1943.0(5) ų |

| Z | 4 |

| Density (calculated) | 1.220 Mg/m³ |

Data obtained from X-ray structure analysis of anhydrous lagochiline.

Melting Point

The melting point of crystalline this compound is a key indicator of its purity and crystalline form.

Table 2: Melting Point of Crystalline this compound Forms

| Crystalline Form | Melting Point (°C) |

| Anhydrous | 172-174 |

| Monohydrate | 158–160 |

Solubility

The solubility of this compound is a critical parameter for its formulation and delivery. It is generally characterized as being poorly soluble in water. Quantitative solubility data in common organic solvents is crucial for extraction, purification, and formulation development.

Table 3: Solubility of this compound

| Solvent | Solubility | Temperature (°C) |

| Water | Poorly soluble | Not specified |

| Pyridine | Soluble | Not specified |

| Methanol | Data not available | Not specified |

| Ethanol | Data not available | Not specified |

| Acetone | Data not available | Not specified |

| Chloroform | Data not available | Not specified |

Further quantitative solubility studies are required to populate this table comprehensively.

Chemical Properties of Crystalline this compound

The chemical properties of this compound are defined by its diterpenoid structure, which includes multiple hydroxyl groups and an epoxide ring, rendering it amenable to various chemical modifications.

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound.

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Table 4: Infrared Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3494 - 3233 | O-H stretching (hydroxyl groups) |

| 2960 - 2850 | C-H stretching (-CH, -CH₂, and -CH₃ groups) |

| 1053 | C-O-C stretching (epoxide ring) |

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the this compound molecule.

Table 5: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constants (J in Hz) |

| Detailed peak assignments and coupling constants require further experimental data and analysis. |

Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation patterns.

Table 6: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |

| ESI | 357.2639 | Further fragmentation analysis is needed. |

Experimental Protocols

Extraction and Purification of Crystalline this compound

A general protocol for the extraction and purification of this compound from Lagochilus inebrians is as follows:

-

Drying and Milling: The plant material is dried to a moisture content of less than 10% and milled to a particle size of 2-4 mm.

-

Defatting: The milled material is first extracted with a non-polar solvent, such as hexane, to remove lipids.

-

Extraction: The defatted material is then extracted with a polar solvent, typically 70-80% ethanol or methanol, under reflux conditions (60-70°C) for 6-8 hours.

-

Solvent Recovery: The solvent from the extract is recovered under reduced pressure.

-

Crystallization: The crude extract is recrystallized from acetone to yield the anhydrous form or from an ethanol-water (9:1) mixture at -20°C to obtain the monohydrate form.[1]

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus:

-

Sample Preparation: A small amount of the finely powdered crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20°C per minute initially.

-

Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2°C per minute.

-

Recording: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using the KBr pellet method:

-

Sample Preparation: A few milligrams of crystalline this compound are intimately mixed and ground with approximately 100 mg of dry potassium bromide (KBr).

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Signaling Pathways and Biological Activities

This compound exhibits several significant biological activities, with its hemostatic, sedative, and hypotensive effects being the most prominent.

Hemostatic Activity

The hemostatic effect of this compound is primarily attributed to its influence on the blood coagulation cascade. It is understood to promote the formation of thromboplastin and the conversion of prothrombin to thrombin, which are critical steps in the formation of a fibrin clot.

Sedative Activity

The sedative properties of this compound are hypothesized to be mediated through the modulation of the GABAergic system, a major inhibitory neurotransmitter system in the central nervous system. This compound may enhance the activity of GABA at GABA-A receptors, leading to neuronal hyperpolarization and a subsequent decrease in neuronal excitability.

Hypotensive Activity

The hypotensive effects of this compound may stem from its ability to act as a calcium channel blocker in vascular smooth muscle cells. By inhibiting the influx of calcium ions, this compound could lead to vasodilation and a subsequent reduction in blood pressure.

Conclusion

Crystalline this compound is a diterpenoid of significant scientific and therapeutic interest. This guide has summarized the key physical and chemical properties of its anhydrous and monohydrate forms, providing a foundation for researchers and drug development professionals. While substantial data on its crystal structure and general chemical characteristics are available, further quantitative studies on its solubility in various solvents and more detailed spectroscopic analyses are warranted. The elucidation of its biological mechanisms of action, particularly the specific molecular targets within the hemostatic, sedative, and hypotensive pathways, represents a critical area for future research that will be pivotal for the development of this compound-based therapeutics.

References

The Mechanism of Action of Lagochilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagochilin, a diterpenoid compound isolated from plants of the Lagochilus genus, has long been recognized in traditional medicine for its potent hemostatic and sedative properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying these dual activities. By consolidating findings from various pharmacological studies, this document aims to offer a clear and comprehensive resource for researchers and professionals involved in drug discovery and development. The hemostatic effects of this compound are primarily attributed to its influence on the intrinsic and common pathways of the coagulation cascade, accelerating thrombin generation. Concurrently, its sedative and anxiolytic effects are hypothesized to involve modulation of the central nervous system, with evidence pointing towards potential interactions with the GABAergic system. This guide presents available quantitative data, details key experimental methodologies, and visualizes the proposed mechanisms of action to facilitate a deeper understanding of this compound's therapeutic potential.

Hemostatic Mechanism of Action

The primary therapeutic application of this compound and its source, Lagochilus extracts, is in the management of bleeding. Pharmacological studies have demonstrated that this compound exerts its hemostatic effect by accelerating the blood coagulation process.[1] The underlying mechanism involves the potentiation of the intrinsic and common pathways of the coagulation cascade.

A key study on a preparation from Lagochilus setulosus, rich in this compound, revealed that it promotes the activation of thromboplastin formation and enhances the conversion of prothrombin to thrombin. These actions correspond to the initial and final stages of the coagulation cascade, respectively. The accelerated formation of thrombin, a critical enzyme in hemostasis, leads to the rapid conversion of fibrinogen to fibrin, forming a stable blood clot.

Quantitative Data on Hemostatic Effects

The following table summarizes the key quantitative findings from preclinical studies on Lagochilus preparations containing this compound. It is important to note that some studies have utilized extracts rather than purified this compound, which may influence the observed effects.

| Preparation | Animal Model | Dosage | Effect on Coagulation | Time to Effect | Reference |

| "Setulin" (Lagochilus setulosus extract) | Rabbit (heparin-induced hypocoagulation) | 50 mg/kg (oral) | Expressed hemostatic effect, removal of heparin's hypocoagulative effect | 60-90 minutes | |

| Lagochilus infusion | Dog | 0.05 g/kg | Shortened blood-clotting and prothrombin times by 40-60% | Not specified | [1] |

| Pure this compound | Dog | 0.05 g/kg | Shortened blood-clotting and prothrombin times by 40-60% | Not specified | [1] |

Experimental Protocol: Induction of Hypocoagulation in Rabbits

To investigate the hemostatic properties of a Lagochilus setulosus extract, a model of hypocoagulation was induced in rabbits. This protocol allows for the assessment of a substance's ability to counteract a state of impaired blood clotting.

Objective: To evaluate the hemostatic effect of a Lagochilus setulosus extract in an in vivo model of heparin-induced hypocoagulation.

Animals: Rabbits.

Procedure:

-

Baseline Measurement: Collect a baseline blood sample to determine normal coagulation parameters.

-

Induction of Hypocoagulation: Administer heparin intravenously to induce a state of hypocoagulation.

-

Control Group: Administer a control substance (e.g., saline) to a group of heparinized rabbits.

-

Treatment Group: Orally administer the Lagochilus setulosus extract (e.g., "Setulin" at 50 mg/kg) to another group of heparinized rabbits.

-

Blood Sampling: Collect blood samples at specified time points (e.g., 30, 60, 90, 120 minutes) after treatment.

-

Coagulation Assays: Analyze the collected blood samples for the following parameters:

-

Blood Coagulation Time: The time taken for whole blood to clot.

-

Plasma Recalcification Time: The time taken for plasma to clot after the addition of calcium.

-

Activated Partial Thromboplastin Time (APTT): A measure of the integrity of the intrinsic and common coagulation pathways.

-

Signaling Pathway: Coagulation Cascade

The following diagram illustrates the proposed mechanism of this compound's hemostatic action within the coagulation cascade.

References

Methodological & Application

Application Notes and Protocols: Extraction of Lagochilin from Lagochilus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagochilin is a diterpenoid compound and the primary active substance isolated from plants of the Lagochilus genus, most notably Lagochilus inebrians.[1] It possesses significant hemostatic (blood-clotting) properties and has been investigated for its sedative, hypotensive, and anti-allergic effects.[2][3] The genus Lagochilus comprises approximately 44 species native to Central, South-Central, and Eastern Asia and has a long history in traditional medicine for treating various ailments.[2] Due to its therapeutic potential, efficient and scalable methods for the extraction and purification of this compound are of significant interest to the pharmaceutical and drug development industries. This document provides detailed protocols for the extraction of this compound, a summary of extraction yields under different conditions, and a visual workflow of the process.

Data Presentation: this compound Extraction Yields

The choice of solvent and extraction method significantly impacts the yield and purity of the isolated this compound. Non-polar solvents like dichloroethane and chloroform have been shown to be more effective than polar solvents such as ethanol or isopropanol, as they extract fewer co-constituents, simplifying the purification process.[4][5] A pretreatment of the plant material with a sodium hydroxide (caustic soda) solution can further enhance the yield.[1][5]

| Plant Material | Solvent | Method | Pretreatment | Yield (% of dry plant weight) | Reference |

| L. inebrians (air-dried leaves & stems) | Dichloroethane | Boiling (3 hours) | None | 3.0% | [6] |

| L. inebrians | Dichloroethane | Boiling (2 x 3 hours) | 15% NaOH solution (10-12 h) | 2.3% | [5] |

| L. inebrians (dried & crushed) | Dichloroethane | Heating (80-85°C, 2 hours) | 10% NaOH solution | 1.7 - 1.8% | [1] |

| L. inebrians | Chloroform | Steeping (Room temp, 12 h) | None | 1.8% | [5] |

| L. inebrians | Chloroform | Heating (2 x 4 hours) | None | 1.9% | [5] |

| L. inebrians | Chloroform | Soxhlet extraction (6 h) | None | 1.7% | [5] |

| L. inebrians | Various (e.g., ethanol, isopropanol) | Not specified | Not specified | Lower yields, difficult isolation | [4][5] |

Experimental Protocols

Two primary protocols are detailed below, based on the most effective methods reported in the literature. Safety Precaution: Dichloroethane and chloroform are hazardous chemicals. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Hot Dichloroethane Extraction

This method, adapted from a patented process, provides a high yield of this compound through direct extraction with a hot solvent.[6]

Materials and Equipment:

-

Dried and ground leaves and stems of Lagochilus inebrians

-

1,2-Dichloroethane (DCE)

-

Heating mantle with a round-bottom flask and reflux condenser

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Crystallization dish or beaker

-

Recrystallization solvent (e.g., acetone or hot water)

Procedure:

-

Preparation: Place the dried and ground plant material (Lagochilus inebrians leaves and stems) into a round-bottom flask.

-

Extraction: Add dichloroethane to the flask (a common solvent-to-material ratio is 5:1 v/w).[1] Heat the mixture to boiling and maintain a gentle reflux for 3 hours.

-

Filtration: After 3 hours, allow the mixture to cool slightly. Separate the dichloroethane extract from the plant residue via decantation followed by filtration to remove any remaining suspended particles.

-